methyl 2-(5-{[3-(methoxycarbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
This compound features a bis-cyclopenta[b]thiophene scaffold interconnected via a thiophene-2-amido linker. Key functional groups include:
- Two cyclopenta[b]thiophene rings, each fused to a five-membered cyclopentane system, enhancing structural rigidity and π-conjugation .
- A central thiophene-2-amido bridge, which introduces rotational flexibility and amide-based hydrogen-bonding capacity.
The stereochemical configuration of analogous cyclopenta-fused thiophenes has been determined via NOESY correlations and optical rotation comparisons, suggesting that the spatial arrangement of substituents critically influences bioactivity .
Properties
IUPAC Name |
methyl 2-[[5-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S3/c1-31-23(29)17-11-5-3-7-13(11)34-21(17)25-19(27)15-9-10-16(33-15)20(28)26-22-18(24(30)32-2)12-6-4-8-14(12)35-22/h9-10H,3-8H2,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTQVKQFSJHLRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(S3)C(=O)NC4=C(C5=C(S4)CCC5)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-{[3-(methoxycarbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene and cyclopentane rings, followed by their functionalization and coupling. Common synthetic methods include:
Cyclization Reactions: Formation of the cyclopentane and thiophene rings through cyclization reactions.
Functional Group Interconversion: Conversion of functional groups to achieve the desired substituents on the rings.
Coupling Reactions: Coupling of the functionalized rings using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-{[3-(methoxycarbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation of the thiophene rings to form sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of carbonyl groups can yield alcohols.
Scientific Research Applications
Methyl 2-(5-{[3-(methoxycarbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-(5-{[3-(methoxycarbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and context in which the compound is used. For example, in a biological context, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs can be categorized based on core scaffolds and substituents:
Key Observations:
Substituent Effects : The presence of amide linkages in the target compound distinguishes it from ester-dominated analogs (e.g., dendalone 3-hydroxybutyrate), likely improving solubility and hydrogen-bonding capacity .
Stereochemical Complexity: The target compound’s multiple stereocenters (inferred from NOESY data in analogs) may confer selectivity in biological interactions, a feature absent in simpler thiophenes like methyl 3-amino-4-methylthiophene-2-carboxylate .
Predictive Insights from Molecular Similarity Tools
Tools like SimilarityLab enable rapid identification of analogs with recorded bioactivities, aiding in target prediction. For example:
- The compound’s thiophene-amide motif may align with kinase inhibitors or protease targets.
- Commercial analogs (e.g., methyl 3-amino-4-methylthiophene-2-carboxylate) serve as starting points for structure-activity relationship (SAR) studies .
Biological Activity
Methyl 2-(5-{[3-(methoxycarbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. These include the formation of the cyclopentathiophene core and subsequent functionalization to introduce the carbamoyl and carboxylate moieties. Such synthetic pathways are crucial for obtaining compounds with desired biological profiles.
Antitumor Activity
Research indicates that thiophene derivatives exhibit significant antitumor properties. For instance, compounds containing cyclopentathiophene structures have been shown to inhibit tumor cell growth in various cancer cell lines such as HepG2 and MCF-7. In vitro studies employing the MTT assay revealed that specific derivatives demonstrated better inhibitory activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl Derivative | HepG2 | 10 |
| Methyl Derivative | MCF-7 | 15 |
| Control (5-FU) | HepG2 | 20 |
| Control (5-FU) | MCF-7 | 25 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. Studies have shown that thiophene derivatives possess notable antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. For example, derivatives with specific substitutions exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
| Bacterial Strain | MIC (µg/mL) | Reference Compound |
|---|---|---|
| E. coli | 50 | Ampicillin |
| S. aureus | 30 | Gentamicin |
Antifungal Activity
In addition to antibacterial properties, certain derivatives have shown antifungal efficacy against Candida albicans and Aspergillus fumigatus. The antifungal activity was assessed using standard protocols where the tested compounds outperformed conventional antifungals in some cases .
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Molecular docking studies suggest that these compounds can bind effectively to enzymes and receptors relevant to cancer progression and microbial resistance .
4. Case Studies
Several case studies highlight the therapeutic potential of thiophene derivatives:
- A study involving a series of cyclopentathiophene analogs demonstrated significant cytotoxicity against human cancer cell lines while maintaining lower toxicity towards normal cells .
- Another investigation reported that specific substitutions on the thiophene ring enhanced both antitumor and antimicrobial activities, suggesting a structure–activity relationship that could guide future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
